molecular formula C22H26F3N3O7 B011040 Dhtft CAS No. 104987-44-2

Dhtft

Cat. No. B011040
M. Wt: 501.5 g/mol
InChI Key: PUUXKDCZTQOAGJ-QMRHZFGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhtft, also known as 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of Dhtft is not fully understood, but it is believed to act through various pathways, including the inhibition of key enzymes involved in cancer cell growth and the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Dhtft has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using Dhtft in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one of the limitations is the lack of information on its long-term effects and potential side effects.

Future Directions

There are several future directions for research on Dhtft, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other areas of research, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, Dhtft is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dhtft is needed to fully understand its potential therapeutic applications and long-term effects.

Synthesis Methods

The synthesis of Dhtft involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure Dhtft.

Scientific Research Applications

Dhtft has been studied for its potential therapeutic applications in various areas of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, Dhtft has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, Dhtft has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, Dhtft has been shown to reduce inflammation and oxidative stress.

properties

CAS RN

104987-44-2

Product Name

Dhtft

Molecular Formula

C22H26F3N3O7

Molecular Weight

501.5 g/mol

IUPAC Name

[(2R,3S)-2-(2,2-dimethylpropanoyloxymethyl)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-3-yl] 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C22H26F3N3O7/c1-21(2,3)19(31)33-11-15-14(35-18(30)12-6-5-7-27(4)9-12)8-16(34-15)28-10-13(22(23,24)25)17(29)26-20(28)32/h5,7,9-10,14-16H,6,8,11H2,1-4H3,(H,26,29,32)/t14-,15+,16?/m0/s1

InChI Key

PUUXKDCZTQOAGJ-QMRHZFGWSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H](CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C

SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C

synonyms

3'-(N-methyl-1,4-nicotinoyl)-5'-pivaloyltrifluorothymidine
DHTFT

Origin of Product

United States

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